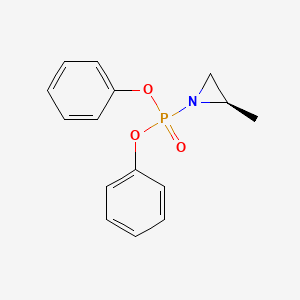

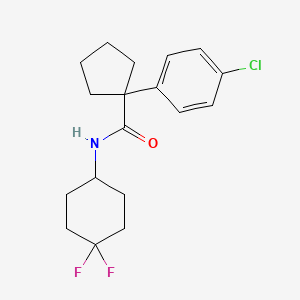

![molecular formula C13H18N6O2 B2453918 Ethyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate CAS No. 1904408-40-7](/img/structure/B2453918.png)

Ethyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate” is a derivative of the [1,2,4]triazolo[4,3-a]pyrazine class . Compounds of this class have shown numerous biological activities such as antiviral, antimicrobial, and anticonvulsant activities . The presence of a piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems .

Molecular Structure Analysis

The [1,2,4]triazolo[4,3-a]pyrazine ring system is isoelectronic with that of purines . This heterocycle has been proposed as a possible surrogate of the purine ring . Depending on the choice of substituents, the ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Scientific Research Applications

Synthesis and Biological Activity

Antimicrobial and Antifungal Properties

- New derivatives of the compound, including pyrazoline and pyrazole derivatives, have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds have shown promising results against a range of bacteria and fungi, highlighting their potential as leads for developing new antimicrobial agents (Hassan, 2013).

Chemical Transformations and Mechanisms

- The compound and its derivatives have been involved in various chemical reactions, leading to the formation of complex structures. These studies not only provide insights into the chemical properties of these compounds but also open up possibilities for creating novel molecules with potential biological activities (Ledenyova et al., 2018).

Potential Antihypertensive Agents

- Research has explored the synthesis of triazolo-pyrimidines, bearing structural similarity to the compound , as potential antihypertensive agents. This highlights the compound's relevance in the search for new therapeutic agents for managing hypertension (Bayomi et al., 1999).

Tuberculostatic Activity

- Analogues of the compound have been synthesized and evaluated for their tuberculostatic activity. These studies are crucial in the ongoing search for new treatments against tuberculosis, demonstrating the compound’s potential application in developing anti-tuberculosis drugs (Titova et al., 2019).

Antimicrobial Activities of Hybrid Molecules

- Hybrid molecules containing parts of the chemical structure similar to Ethyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate have been synthesized using microwave-assisted techniques. These compounds have been tested for their antimicrobial activities, showing some promising results against various microorganisms (Başoğlu et al., 2013).

properties

IUPAC Name |

ethyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N6O2/c1-3-21-13(20)18-8-6-17(7-9-18)11-12-16-15-10(2)19(12)5-4-14-11/h4-5H,3,6-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIIPZZZVSXJNHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C2=NC=CN3C2=NN=C3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

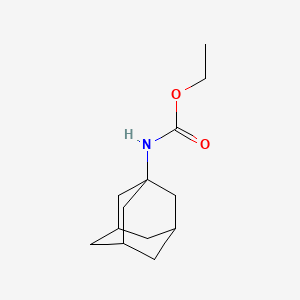

![4-Chloro-5-(4-isopropylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2453839.png)

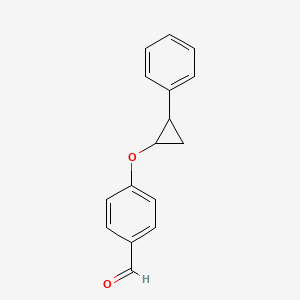

![N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2453841.png)

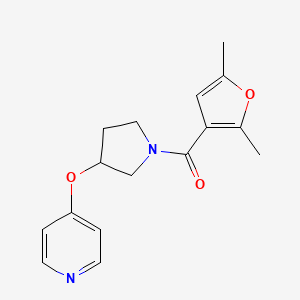

![1-[3-(Morpholine-4-carbonyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2453843.png)

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2453848.png)

![4-[2-(3-Bromophenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2453849.png)

![2-(Methoxymethyl)imidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2453853.png)